N-(4-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide
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Overview
Description
N-(4-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide typically involves multi-step organic reactionsCommon reagents used in these steps include acetic anhydride, piperidine, and ethylbenzene derivatives under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods often utilize catalysts and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the compound or alter its reactivity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
N-(4-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide
- N-(4-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]propionamide
- N-(4-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]butyramide
Uniqueness
N-(4-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-3-18-8-10-19(11-9-18)25-22(29)16-28-24(30)21-7-5-4-6-20(21)23(26-28)27-14-12-17(2)13-15-27/h4-11,17H,3,12-16H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVVPFXFPHOHPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCC(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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